Product packaging for 6-(Methanesulfonyl)-9-phenyl-9H-purine(Cat. No.:CAS No. 62141-46-2)

6-(Methanesulfonyl)-9-phenyl-9H-purine

Cat. No.: B12927589
CAS No.: 62141-46-2
M. Wt: 274.30 g/mol
InChI Key: LCWVFSNDVKIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methanesulfonyl)-9-phenyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and organic synthesis. The purine scaffold is a fundamental component of nucleic acids and serves as a privileged structure for developing a wide array of biologically active compounds . This particular compound features a methanesulfonyl (mesyl) group at the 6-position and a phenyl group at the 9-position of the purine ring. The methanesulfonyl group is a superior leaving group, making this compound a highly versatile and reactive intermediate for nucleophilic substitution reactions . Research indicates that analogous 9-phenylpurine derivatives with sulfonyl groups react smoothly with various nucleophiles, including active methylene compounds and ketones, to yield corresponding 2-substituted purines, which are valuable for creating diverse chemical libraries . The primary research value of this compound lies in its application as a key precursor for the synthesis of novel purine analogues. These derivatives are extensively investigated for their potential biological activities, particularly in oncology. Purine derivatives have been successfully developed into various therapeutic agents, including anticancer and antiviral drugs . The biological activity of such compounds often stems from their ability to act as antimetabolites, interfering with DNA and RNA synthesis, or as enzyme inhibitors, modulating critical signaling pathways in cells . The structural features of this compound make it a promising candidate for generating new molecules aimed at targeting specific biological processes. Researchers can utilize this high-quality building block to explore structure-activity relationships and develop potential inhibitors for a range of molecular targets. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2S B12927589 6-(Methanesulfonyl)-9-phenyl-9H-purine CAS No. 62141-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62141-46-2

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-methylsulfonyl-9-phenylpurine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LCWVFSNDVKIASH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 6 Methanesulfonyl 9 Phenyl 9h Purine Derivatives

Reactivity of the Methanesulfonyl Moiety at C-6 within the Purine (B94841) System

The methanesulfonyl group (–SO₂CH₃) at the C-6 position of the purine ring is a powerful electron-withdrawing group. This characteristic makes the C-6 carbon atom highly electrophilic and susceptible to nucleophilic attack. The sulfonyl group is an excellent leaving group, often demonstrating greater reactivity than its corresponding 6-chloro analogue in nucleophilic aromatic substitution (SₙAr) reactions. jst.go.jp The parent compound, 6-(methanesulfonyl)-9-phenyl-9H-purine, is typically prepared by the oxidation of 6-(methylsulfanyl)-9-phenyl-9H-purine.

The primary reaction pathway involving the methanesulfonyl moiety is its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C-6 position. Studies have shown successful substitutions using oxygen, nitrogen, sulfur, and carbon-based nucleophiles. jst.go.jpnih.gov

O-Nucleophiles: Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, lead to the formation of 6-alkoxy-9-phenyl-9H-purines. jst.go.jp

N-Nucleophiles: Amines, including primary and secondary amines like butylamine (B146782) and piperidine, readily displace the methanesulfonyl group to yield 6-amino-9-phenyl-9H-purine derivatives. jst.go.jp

S-Nucleophiles: Thiolates can also serve as effective nucleophiles, although the starting material is often the more accessible 6-chloropurine (B14466).

C-Nucleophiles: Carbon nucleophiles, such as the anions of active methylene (B1212753) compounds (e.g., ethyl cyanoacetate, phenylacetonitrile) and cyanide ions, react with 6-(methylsulfonyl)-9-phenyl-9H-purine to form new carbon-carbon bonds at the C-6 position. jst.go.jp This reactivity is notably superior to that of 6-chloro-9-phenyl-9H-purine, which fails to react with certain carbon nucleophiles like ketones or potassium cyanide under similar conditions. jst.go.jp

The table below summarizes the diverse nucleophilic substitution reactions at the C-6 position.

Nucleophile TypeReagent ExampleProduct TypeReference
O-NucleophileSodium Methoxide (NaOCH₃)6-Methoxy-9-phenyl-9H-purine jst.go.jp
N-NucleophileButylamine (CH₃(CH₂)₃NH₂)6-(Butylamino)-9-phenyl-9H-purine jst.go.jp
C-NucleophilePotassium Cyanide (KCN)9-Phenyl-9H-purine-6-carbonitrile jst.go.jp
C-NucleophileEthyl CyanoacetateEthyl α-cyano-9-phenyl-9H-purine-6-acetate jst.go.jp
C-NucleophileMalononitrile6-(Dicyanomethyl)purine derivatives nih.gov

Transformations Involving the Phenyl Substituent at N-9

Transformations involving the direct modification of the N-9 phenyl group of this compound are not extensively documented in the literature. The primary focus of synthetic strategies is typically the modification of the purine ring itself, particularly at the C-6, C-2, and C-8 positions. jst.go.jpnih.govmdpi.com The N-9 phenyl group is generally considered stable and its main role is to modulate the electronic properties and solubility of the purine system.

Cleavage of the N-9 substituent, known as depurination, is a known reaction for purine derivatives, especially nucleosides, but it typically requires harsh conditions such as strong acid and heat. nih.gov For N-9 aryl purines, this bond is generally robust. While specific reactions targeting the phenyl ring (e.g., electrophilic aromatic substitution) could theoretically be performed, such transformations may be complicated by competing reactions at the more reactive purine core.

Reactivity at Other Positions of the Purine Ring System

While the C-6 position is the most reactive site in this compound due to the sulfonyl leaving group, other positions on the purine ring can also undergo chemical transformations.

C-8 Position: The C-8 position of the purine ring is susceptible to attack. For the related substrate, 6-chloro-9-phenyl-9H-purine, direct C-H cyanation at the C-8 position has been successfully achieved, yielding 6-chloro-9-phenyl-9H-purine-8-carbonitrile. mdpi.com This suggests that the C-8 proton is acidic enough to be removed or that the position is susceptible to radical or organometallic-catalyzed functionalization. One-electron oxidation of purines can also lead to modifications at C-8, such as the formation of 8-oxo derivatives. nih.gov

C-2 Position: The C-2 position can also be a site for nucleophilic substitution if a suitable leaving group is present. For instance, studies on 2-chloro-9-phenyl-9H-purine have shown that it readily reacts with various nucleophiles to afford 2-substituted purine derivatives. jst.go.jp This indicates that if a 2-halo-6-(methanesulfonyl)-9-phenyl-9H-purine derivative were synthesized, sequential and regioselective substitutions could be possible.

Ring Nitrogen Atoms (N-1, N-3, N-7): Alkylation of purines can occur at the other ring nitrogens (N-1, N-3, or N-7), although substitution at N-9 is most common. youtube.com The presence of the bulky phenyl group at N-9 and the specific reaction conditions would influence the regioselectivity of any further N-alkylation. nih.gov

Stability and Potential Degradation Pathways of Purine Sulfonyl Derivatives

The stability of this compound is influenced by its environment. The molecule's high reactivity toward nucleophiles means that its primary degradation pathway in the presence of such species is through the SₙAr reaction at C-6.

Hydrolytic Stability: In aqueous media, particularly under basic or neutral conditions, the compound is susceptible to hydrolysis, where water or hydroxide (B78521) ions act as nucleophiles to displace the methanesulfonyl group, leading to the formation of hypoxanthine (B114508) derivatives. The stability of related sulfur-containing purines has been shown to be pH-dependent. nih.gov

Acidic Degradation: Under strong acidic conditions, a potential degradation pathway is depurination, which involves the cleavage of the bond between the N-9 nitrogen and the phenyl group. nih.gov This process is initiated by the protonation of one of the purine ring nitrogens, which weakens the N-C bond. nih.gov

Thermal Stability: Purine derivatives are generally stable heterocyclic systems. However, at very high temperatures, decomposition can occur. The stability of related purine systems has been studied in the context of ammoxidation reactions, where thermal stability is a key factor. researchgate.net

Mechanistic Investigations of Purine Modification Reactions and Rearrangements

The primary modification reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C-6 position.

SₙAr Mechanism: This reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic C-6 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.de The electron-withdrawing nature of the purine ring nitrogens and the methanesulfonyl group helps to stabilize this intermediate. In the second step, the aromaticity is restored by the expulsion of the methanesulfinate (B1228633) anion, which is an excellent leaving group. The electron-deficient character of the purine ring is crucial for facilitating this reaction. thieme-connect.de

Depurination Mechanism: The mechanism for acid-catalyzed depurination involves the initial protonation of a nitrogen atom within the purine ring, with N-7 being a likely candidate. nih.gov This protonation increases the positive charge on the heterocyclic system, weakening the N-9 glycosidic bond (or in this case, the N-9 to phenyl bond), which subsequently cleaves to release the purine and a corresponding cation from the N-9 substituent. nih.gov

C-H Functionalization Mechanism: The mechanism for the direct cyanation at the C-8 position of related purines is proposed to proceed through pathways that may involve organometallic intermediates or radical processes, depending on the specific catalytic system employed. mdpi.com These modern synthetic methods bypass the need for pre-installing a leaving group at the C-8 position.

Spectroscopic and Advanced Structural Characterization of 6 Methanesulfonyl 9 Phenyl 9h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial relationships of the atoms in 6-(Methanesulfonyl)-9-phenyl-9H-purine can be determined.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the purine (B94841) ring protons, the phenyl group protons, and the methanesulfonyl group protons.

The purine core features two aromatic protons, H-2 and H-8. These protons typically appear as sharp singlets in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic heterocyclic system. Based on data from similar 9-phenyl-purine structures, the H-2 and H-8 protons are expected in distinct regions. core.ac.uk

The phenyl group attached at the N-9 position gives rise to signals in the aromatic region, typically between δ 7.2 and 7.8 ppm. These protons will likely appear as a set of multiplets corresponding to the ortho, meta, and para positions.

The methanesulfonyl group (–SO₂CH₃) introduces a sharp singlet corresponding to the three equivalent methyl protons. This signal is expected to be further downfield than a typical methyl group due to the strong electron-withdrawing effect of the two adjacent oxygen atoms, likely appearing around δ 3.4 - 3.6 ppm.

Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.8 - 9.0 Singlet 1H H-2 (Purine)
~8.6 - 8.8 Singlet 1H H-8 (Purine)
~7.6 - 7.8 Multiplet 2H H-ortho (Phenyl)
~7.4 - 7.6 Multiplet 3H H-meta, H-para (Phenyl)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The purine ring carbons (C-2, C-4, C-5, C-6, and C-8) are expected to resonate in the range of δ 120-160 ppm. The carbon atom C-6, directly attached to the electron-withdrawing methanesulfonyl group, is anticipated to be significantly deshielded and appear at the lower end of this range, potentially around 155-160 ppm. The C-2 and C-8 carbons, bonded to hydrogen, typically appear between δ 140 and 155 ppm. core.ac.uk

The phenyl group carbons will show a series of signals in the aromatic region (δ 120-140 ppm). The methanesulfonyl methyl carbon will appear as a single peak, typically in the range of δ 40-45 ppm.

Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Chemical Shift (δ) ppm Assignment
~156 C-6 (Purine)
~153 C-2 (Purine)
~152 C-4 (Purine)
~142 C-8 (Purine)
~135 C-ipso (Phenyl)
~131 C-para (Phenyl)
~130 C-meta (Phenyl)
~125 C-ortho (Phenyl)
~122 C-5 (Purine)

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, it would primarily show correlations among the protons of the phenyl ring (ortho to meta, meta to para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the signals of H-2, H-8, the phenyl protons, and the methanesulfonyl protons to their corresponding carbon atoms (C-2, C-8, phenyl carbons, and the methanesulfonyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) connectivity. Crucial correlations would include the one between the methanesulfonyl protons (–SO₂CH₃) and the C-6 carbon of the purine ring, confirming the position of the sulfone group. Additionally, correlations between the ortho-protons of the phenyl ring and the C-8 and C-4 carbons of the purine would confirm the N-9 substitution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, which is a critical piece of evidence for structural confirmation. For this compound, the molecular formula is C₁₂H₁₀N₄O₂S. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀N₄O₂S
Monoisotopic Mass 274.0524 g/mol
Ionization Mode (Expected) ESI+

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's substructures. For this compound, a plausible fragmentation pattern under Electrospray Ionization (ESI) would involve several key bond cleavages.

A primary and highly likely fragmentation pathway would be the cleavage of the C6–S bond, leading to the loss of the methanesulfonyl radical (•SO₂CH₃) or neutral sulfene (B1252967) (CH₂SO₂), followed by hydrogen rearrangement. Another expected fragmentation is the loss of the entire phenyl group from the N-9 position. Subsequent fragmentations would likely involve the characteristic breakdown of the purine ring system itself.

Plausible Fragmentation Ions for this compound in ESI-MS/MS

m/z (Predicted) Identity/Loss
275.0597 [M+H]⁺
195.0771 [M+H - SO₂]⁺ (Loss of sulfur dioxide)
196.0822 [M+H - SO₂CH₃]⁺ (Loss of methanesulfonyl group)
119.0556 [Purine+H]⁺ (Loss of phenyl and methanesulfonyl groups)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent methanesulfonyl, phenyl, and purine moieties.

The key vibrational modes can be assigned to specific functional groups, providing a molecular fingerprint. The methanesulfonyl group (-SO₂CH₃) is characterized by strong, distinct stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netchemicalbook.comspectrabase.comnist.gov The C-S stretching vibration is generally weaker and found at lower wavenumbers.

The purine ring system, a fused bicyclic heteroaromatic structure, displays a complex series of ring stretching vibrations (C=N, C=C) in the fingerprint region (1600-1400 cm⁻¹). sci-hub.seaip.orgacs.orgnih.gov These bands are often coupled, making precise individual assignments challenging without computational support. The C-H bending vibrations of the purine ring also contribute to the spectrum at lower frequencies.

The 9-phenyl group introduces characteristic bands for a monosubstituted benzene (B151609) ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. dtic.mil The C=C stretching vibrations of the phenyl ring appear as a series of bands in the 1600-1450 cm⁻¹ region. dtic.mil Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern and are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges for a monosubstituted phenyl group.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Methanesulfonyl (-SO₂CH₃)Asymmetric S=O Stretch1350 - 1300Strong
Symmetric S=O Stretch1160 - 1120Strong
Phenyl (C₆H₅-)Aromatic C-H Stretch> 3000Medium-Weak
Aromatic C=C Stretch1600 - 1450Medium-Variable
C-H Out-of-Plane Bend770 - 730 and 710 - 690Strong
Purine RingC=N and C=C Stretches1600 - 1400Medium-Strong
C-H BendingVariousMedium-Weak

This table presents generalized data based on typical vibrational frequencies for the respective functional groups and may not represent the exact experimental values for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

The purine scaffold itself is an essentially planar bicyclic system. nih.gov The key conformational variable in this compound is the rotational orientation of the phenyl group at the N-9 position and the methanesulfonyl group at the C-6 position relative to the purine ring. X-ray crystallography would reveal the preferred torsion angles in the solid state, which are influenced by a balance of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. nih.gov Studies on other 9-substituted purines have shown a wide range of preferred conformations depending on the nature of the substituent and the packing forces. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores are the purine ring system and the phenyl group.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-systems of the purine and phenyl rings. wikipedia.orglibretexts.orgkhanacademy.orgyoutube.com These transitions are typically of high intensity. The purine ring itself generally exhibits two main absorption bands in the UV region. researchgate.netufl.edu The presence of the phenyl group and the methanesulfonyl group will influence the position and intensity of these absorptions.

Additionally, n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, are also possible. wikipedia.orglibretexts.org These transitions are generally of much lower intensity than π → π* transitions. The solvent used for the analysis can also influence the wavelength of maximum absorption (λ_max) due to stabilization or destabilization of the ground and excited states.

A summary of the expected electronic transitions for this compound is provided in the interactive table below.

Transition TypeChromophoreExpected Wavelength RegionMolar Absorptivity (ε)
π → πPurine Ring, Phenyl Ring200 - 300 nmHigh (typically > 10,000 L mol⁻¹ cm⁻¹)
n → πN, O atoms> 280 nmLow (typically < 2,000 L mol⁻¹ cm⁻¹)

This table presents generalized data based on typical electronic transitions for the respective chromophores and may not represent the exact experimental values for this compound.

Computational Chemistry and Molecular Modeling of 6 Methanesulfonyl 9 Phenyl 9h Purine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 6-(methanesulfonyl)-9-phenyl-9H-purine at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations, often employing functionals like B3LYP or ωB97XD with a suitable basis set such as 6-311G(d,p), can be used to determine the optimized molecular geometry. wikipedia.org These calculations provide data on bond lengths, bond angles, and dihedral angles, revealing a three-dimensional structure that is a true energy minimum, confirmed by the absence of imaginary frequencies in vibrational analysis. wikipedia.org

The electronic properties, including the distribution of electron density and electrostatic potential, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions. acs.org

Furthermore, DFT calculations provide the total electronic energy of the molecule, which is a key parameter for assessing its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified. tandfonline.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Purine (B94841) Scaffold Note: This table presents typical bond lengths and angles for a 6,9-disubstituted purine scaffold, derived from computational studies on analogous structures. Specific values for this compound would require dedicated calculations.

ParameterBond/AngleTypical Value
Bond LengthN1-C2~1.34 Å
C6-N1~1.35 Å
N7-C8~1.31 Å
N9-C4~1.38 Å
C6-S~1.77 Å
N9-C(phenyl)~1.45 Å
Bond AngleC2-N3-C4~111°
N7-C8-N9~113°
C5-C6-N1~129°

Tautomeric Preferences and Conformational Landscape Analysis

Purine and its derivatives can exist in different tautomeric forms due to the migration of a proton. For 6,9-disubstituted purines, the primary tautomeric considerations involve the protonation state of the remaining nitrogen atoms in the purine ring. However, with the N9 position occupied by a phenyl group, the common N7H/N9H tautomerism of unsubstituted purine is precluded. nih.gov Computational studies on related 6-substituted purines indicate that the N7H tautomer is generally less stable than the N9H form, suggesting that the N9-substituted isomer of the target compound is the predominant form. tandfonline.com The presence of an electron-withdrawing methanesulfonyl group at the C6 position and a bulky phenyl group at the N9 position significantly influences the electronic distribution and steric environment of the purine core.

Conformational analysis focuses on the rotational freedom around single bonds. In this compound, the key dihedral angles are associated with the orientation of the phenyl group relative to the purine ring and the conformation of the methanesulfonyl group. The phenyl group is not expected to be coplanar with the purine ring due to steric hindrance. nih.gov DFT calculations can map the potential energy surface as a function of these rotations to identify the most stable, low-energy conformations.

Prediction and Assignment of Vibrational Spectra

The vibrational frequencies of this compound can be predicted using DFT calculations. mdpi.com These theoretical spectra, including infrared (IR) and Raman frequencies, are derived from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes observed in experimental spectra. researchgate.net

Key vibrational modes for this molecule would include the stretching and bending of the purine ring C-N and C-C bonds, the characteristic vibrations of the phenyl ring (C-H and C-C stretching), and the symmetric and asymmetric stretching of the S=O bonds in the methanesulfonyl group, which are expected to appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. mdpi.comrsc.org A comparison between the computed and experimental spectra can help to confirm the molecular structure and provide a detailed understanding of the molecule's vibrational properties. rsc.org

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Purine Note: This table shows typical calculated frequencies for key functional groups in a molecule analogous to this compound. Experimental values may vary.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
Phenyl C-HStretching3100 - 3000
Purine C-HStretching3050 - 2950
C=N/C=C (Aromatic)Ring Stretching1600 - 1450
S=O (Sulfonyl)Asymmetric Stretching~1350
S=O (Sulfonyl)Symmetric Stretching~1150
C-SStretching800 - 700

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized. It is anticipated that the HOMO would have significant contributions from the electron-rich purine ring system, while the LUMO may be localized more towards the electron-withdrawing methanesulfonyl group and the phenyl ring. researchgate.net The HOMO-LUMO gap can also be used to estimate other electronic properties such as ionization potential and electron affinity.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Purine Derivative Note: These values are illustrative and based on data for analogous aromatic systems. Specific energies for this compound would require dedicated calculations.

OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.5
HOMO-LUMO Gap~ 5.0

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules.

Conformational Dynamics of the Purine Scaffold in Solution

Molecular dynamics simulations can model the conformational dynamics of the this compound scaffold in a solvent environment, typically water, to mimic physiological conditions. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

MD simulations can reveal the flexibility of the purine scaffold and the rotational dynamics of the phenyl and methanesulfonyl substituents. Key parameters that can be analyzed from an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The simulations can also provide information on the solvent's interaction with the molecule, such as the formation of hydrogen bonds with the nitrogen atoms of the purine ring. Understanding the dynamic behavior of the purine scaffold in solution is crucial for comprehending its accessibility and potential interactions with biological targets.

Simulation of Molecular Interactions in Complex Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into the stability and interaction of ligands like this compound within a complex biological environment, such as the active site of a protein. nih.govtandfonline.com These simulations model the motion of every atom in the system by solving Newton's equations of motion, offering a detailed view of the conformational changes and intermolecular interactions that govern molecular recognition.

Furthermore, MD simulations allow for a detailed analysis of the specific interactions that stabilize the ligand-protein complex. For this compound, this would include quantifying the persistence of hydrogen bonds between the sulfonyl group's oxygen atoms and donor residues in the protein, as well as hydrophobic and π-π stacking interactions involving the purine and phenyl rings. nih.gov The sulfone group, in particular, is known to act as a strong hydrogen bond acceptor, and simulations can track the geometry and lifetime of these crucial interactions. nih.govtandfonline.com Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.govtandfonline.com

Table 1: Typical Parameters Analyzed in Molecular Dynamics (MD) Simulations

Parameter Description Significance for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. Indicates the stability of the compound's binding pose within the target's active site.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position. Identifies flexible regions of the protein upon ligand binding and the mobility of the ligand's functional groups.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. Quantifies the stability of key interactions, such as those involving the sulfonyl group's oxygen atoms. nih.gov
Radius of Gyration (Rg) Measures the compactness of the protein structure. Assesses whether the binding of the compound induces significant conformational changes in the target protein.
Binding Free Energy (e.g., MM/PBSA) Estimates the total energy of binding by combining molecular mechanics energies with solvation models. Provides a quantitative prediction of the binding affinity between the compound and its target. nih.govtandfonline.com

In Silico Approaches for Ligand Design and Optimization

Molecular docking is a fundamental in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. researchgate.netnih.gov For this compound, docking studies are essential for generating hypotheses about its potential biological targets and understanding the structural basis of its activity. The process involves computationally placing the 3D structure of the compound into the binding site of a receptor and scoring the resulting poses based on a scoring function that approximates the binding free energy.

Docking simulations can reveal the most probable binding mode of this compound, highlighting key intermolecular interactions. Expected interactions would include:

Hydrogen Bonding: The two oxygen atoms of the methanesulfonyl group are strong hydrogen bond acceptors and can interact with donor residues (e.g., Arginine, Lysine) in the active site.

π-π Stacking: The aromatic purine core and the N9-phenyl group can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The phenyl ring and the purine scaffold can form favorable hydrophobic interactions with nonpolar residues.

These studies are critical in early-stage drug discovery for prioritizing compounds for synthesis and biological testing. mdpi.com By comparing the docking scores and predicted binding modes of a series of related purine derivatives, researchers can identify which structural modifications are likely to enhance target engagement. For instance, the docking of various sulfone-containing molecules has been used to predict their binding affinity to enzymes like DNA topoisomerase II and CYP51, demonstrating the utility of this approach for this class of compounds. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

Parameter Result Interpretation
Docking Score (kcal/mol) -8.5 A favorable binding energy suggests a strong interaction with the target.
Predicted Binding Mode The purine core is positioned in the adenine-binding region, with the phenyl group extending into a hydrophobic pocket. The compound mimics the binding of the natural ATP ligand.
Key Interacting Residues Val25, Ala40, Leu135 (Hydrophobic); Phe145 (π-π stacking); Lys33, Asp146 (Hydrogen Bonds) Specific amino acids are predicted to be crucial for stabilizing the ligand in the binding site.
Hydrogen Bonds Formed Two H-bonds between the sulfonyl oxygens and the backbone NH of Leu135 and the side chain of Lys33. The sulfonyl group is a key contributor to binding specificity and affinity.

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model for this compound and its analogs would distill their complex structures into a set of key features responsible for target binding. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The generation of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is built from the ligand-receptor complex itself. mdpi.com For a compound like this compound, a likely pharmacophore model, especially if targeting a kinase, would include:

One or two hydrogen bond acceptor features from the purine ring nitrogens.

An additional two hydrogen bond acceptor features corresponding to the sulfonyl oxygen atoms.

An aromatic/hydrophobic feature representing the purine core.

A second hydrophobic feature representing the N9-phenyl group.

Once validated, this model serves as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that possess the required pharmacophoric features, thus having a higher probability of being active. mdpi.com This approach accelerates the discovery of new chemical scaffolds that may have improved properties over the initial lead compound. nih.govnih.gov

Table 3: Essential Pharmacophoric Features for a Purine-Based Kinase Inhibitor

Pharmacophoric Feature Corresponding Chemical Group in this compound Role in Binding
Aromatic Ring (AR) Purine Core π-π stacking with aromatic residues in the active site.
Hydrogen Bond Acceptor (HBA) N1 and N3 atoms of the purine ring Interaction with hinge region residues in a kinase active site.
Hydrogen Bond Acceptor (HBA) Oxygen atoms of the methanesulfonyl group Forms strong hydrogen bonds, anchoring the ligand. nih.gov
Hydrophobic Group (HY) 9-phenyl substituent Occupies a hydrophobic pocket, enhancing affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological activities.

For a series of analogs based on the this compound scaffold, a QSAR study would be conducted as follows:

Data Set Preparation: A series of purine derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) would be measured. These activities are typically converted to a logarithmic scale (pIC₅₀) for the analysis. tandfonline.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., LogP), and topological indices. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors (the independent variables) with the biological activity (the dependent variable). tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in model development. researchgate.net A statistically robust model will have high correlation coefficients (r²) and cross-validated coefficients (q²). tandfonline.com

The resulting QSAR model provides valuable insights into which properties are most influential for the activity of this class of compounds. For example, a 3D-QSAR study on 2,6,9-trisubstituted purines revealed that steric properties were more critical than electronic properties for their cytotoxic effects. nih.govnih.gov Such a model for this compound derivatives could guide the rational design of more potent analogs by suggesting modifications that optimize the key descriptors identified in the model.

Table 4: Key Components of a Theoretical QSAR Model Framework

Component Description Example for a Purine Derivative Series
Dependent Variable The measured biological activity of each compound in the series. pIC₅₀ values for inhibition of a target kinase.
Independent Variables (Descriptors) Numerical values representing the physicochemical properties of the molecules. LogP (hydrophobicity), Molecular Weight (steric), Dipole Moment (electronic).
Mathematical Model An equation linking the descriptors to the biological activity. pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular Weight) + ...
Validation Metrics Statistical parameters used to assess the robustness and predictive power of the model. Correlation coefficient (r²), Cross-validated coefficient (q²), Predictive r² (pred_r²). tandfonline.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Methanesulfonyl 9 Phenyl 9h Purine Analogues

Rational Design and Synthesis of Novel Analogues for SAR Exploration

The rational design of novel analogues of 6-(methanesulfonyl)-9-phenyl-9H-purine is a cornerstone for comprehensive SAR studies. This process often begins with a known bioactive purine (B94841) scaffold, which is then systematically modified to probe the chemical space around the core structure. nih.govnih.gov The synthesis of these analogues typically involves multi-step procedures starting from commercially available purine precursors like 6-chloropurine (B14466).

Key synthetic strategies include:

N-9 Substitution : The introduction of the phenyl group at the N-9 position is a critical step, often achieved through nucleophilic aromatic substitution or cross-coupling reactions.

C-6 Modification : The methanesulfonyl group at the C-6 position is typically introduced by oxidation of a precursor, such as a methylthio group. The methylthio precursor itself is often installed via nucleophilic substitution of a halogen at the 6-position.

Diversification at Other Positions : To build a comprehensive SAR library, modifications are also introduced at other positions of the purine ring, such as C-2 and C-8. nih.govnih.gov This can involve various chemical reactions, including amination, Suzuki coupling, and other cross-coupling methodologies. nih.govmdpi.com

For instance, a general synthetic route might start with 2,6-dichloropurine (B15474), allowing for sequential and selective reactions at both the C-2 and C-6 positions before the final N-9 arylation. nih.gov This modular approach enables the creation of a diverse set of analogues for biological evaluation.

Positional and Substituent Effects on Molecular Recognition and Target Engagement

The specific placement and nature of substituents on the this compound scaffold have a profound impact on its ability to recognize and engage with biological targets. nih.govnih.gov SAR studies aim to dissect these effects to guide the design of more potent and selective inhibitors.

The C-6 position of the purine ring is a key interaction point with many protein targets. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic properties of the purine ring and its interaction profile.

Research on related purine analogues has shown that the substituent at the C-6 position is crucial for activity. nih.gov For example, in a series of 6-phenylpurine analogues, the nature of the substituent on the phenyl ring at C-6 was found to be a primary determinant of their cytotoxic activity. nih.gov While direct studies on the 6-methanesulfonyl group are less common in the provided results, the general importance of the C-6 substituent is well-established. The oxidation of a methylthio group to a sulfoxide (B87167) or sulfone, as in the case of the methanesulfonyl group, can alter the molecule's hydrogen bonding capacity and steric profile, thereby modulating its interaction with target proteins.

The N-9 phenyl group plays a multifaceted role in the molecular recognition and specificity of these purine analogues. Its primary functions include:

Enhancing Lipophilicity : The phenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Providing a Scaffold for π-π Stacking Interactions : The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the active site of a target protein. nih.gov These interactions can significantly contribute to the binding affinity.

Modulating Specificity : By introducing various substituents on the phenyl ring, it is possible to fine-tune the interactions with the target protein and achieve greater specificity. nih.govnih.gov For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring and its interaction potential.

Studies on 9-cinnamyl-9H-purine derivatives have shown that modifications to the group at the N-9 position can significantly impact biological activity, highlighting the importance of this position for target engagement. nih.gov

Modifications at other positions on the purine ring, particularly the C-2 and C-8 positions, offer additional opportunities to modulate the interaction specificity and potency of this compound analogues.

C-2 Position : The C-2 position is often a target for introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with the target protein. nih.gov For instance, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, the nature of the C-2 substituent was found to be critical for antirhinovirus activity, with lipophilic, electron-withdrawing groups being optimal. nih.gov

C-8 Position : The C-8 position can also be modified to enhance binding affinity and selectivity. nih.gov In some cases, bulky substituents at the C-8 position can access unique sub-pockets within the target's active site, leading to increased selectivity for one protein over another. nih.gov

The systematic exploration of substituents at these positions is a key strategy in the development of highly specific and potent purine-based inhibitors. nih.govnih.gov

Strategies for Optimizing Molecular Interactions through Structural Modifications

The optimization of molecular interactions is an iterative process that relies on the feedback from SAR studies. Key strategies include:

Structure-Based Drug Design : When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict how different analogues will bind. nih.gov This allows for the rational design of modifications that are expected to enhance binding affinity.

Fragment-Based Drug Discovery : This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent inhibitors.

Bioisosteric Replacement : This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can sometimes enhance binding affinity without significantly altering the molecule's size.

Introduction of Conformational Constraints : By introducing rigid elements into the molecule, it is possible to lock it into a bioactive conformation, which can reduce the entropic penalty of binding and increase affinity.

A study on 6-phenylpurine analogues demonstrated that substitutions at the C-6 position with a 4-phenoxyphenyl group led to potent cytotoxic activities, showcasing how specific structural modifications can optimize interactions. nih.gov Similarly, optimizing interactions through modifications at various purine positions is a common theme in the development of purine-based inhibitors. nih.govnih.gov

Correlation between Specific Structural Features and Molecular Interaction Mechanisms

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the underlying molecular interaction mechanisms. This understanding allows for the prediction of the biological activity of new compounds and the design of more effective drugs.

Key correlations include:

Hydrogen Bonding : The presence of hydrogen bond donors and acceptors, such as the nitrogen atoms in the purine ring and the oxygen atoms of the methanesulfonyl group, is often correlated with the ability to form specific hydrogen bonds with the target protein. nih.gov

Hydrophobic Interactions : The presence of hydrophobic groups, such as the phenyl ring and alkyl substituents, is correlated with the ability to engage in hydrophobic interactions with nonpolar regions of the target's binding site. nih.gov

Electronic Interactions : The electronic properties of the molecule, influenced by electron-donating and electron-withdrawing groups, can affect its ability to participate in electrostatic interactions and π-stacking. nih.gov

By systematically varying the structural features of this compound and observing the effects on biological activity, researchers can build a detailed map of the SAR, which is invaluable for the development of new and improved therapeutic agents.

Q & A

What are the optimized synthetic routes for 6-(Methanesulfonyl)-9-phenyl-9H-purine, and how do reaction conditions influence yield?

Basic
The synthesis typically involves sulfonylation of a purine precursor. A validated method includes reacting 6-(4-substituted phenyl)-9H-purine with methanesulfonyl chloride in pyridine and dichloromethane under ice-cold conditions (0–5°C) for 40–48 hours. After quenching with HCl, purification via column chromatography (hexane:CH₂Cl₂, 1:1) yields the product . Key factors affecting yield include stoichiometry (2:1 molar ratio of sulfonyl chloride to purine), reaction time, and temperature control to minimize side reactions.

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic
A combination of techniques is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.5–9.1 ppm for purine H-2/H-8; δ 3.2–3.5 ppm for methanesulfonyl CH₃) .
  • Mass spectrometry (ESI+) : Confirms molecular ion peaks (e.g., m/z 461.9 [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

How can researchers resolve contradictions in reported biological activities of sulfonylated purine derivatives?

Advanced
Contradictions often arise from variations in substituent positioning, assay conditions, or cellular models. A systematic approach includes:

  • Comparative SAR studies : Analyze substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .
  • Dose-response validation : Replicate assays across multiple concentrations to identify potency thresholds.
  • Meta-analysis : Cross-reference datasets using tools like ChEMBL (ID: CHEMBL1178) to contextualize discrepancies .
    For example, conflicting kinase inhibition data may stem from divergent ATP concentrations in enzymatic assays .

What strategies optimize Suzuki-Miyaura cross-coupling in synthesizing 6-arylpurine intermediates?

Advanced
Key optimizations include:

  • Catalyst selection : Pd(PPh₃)₄ (0.05 mmol) provides robust coupling for arylboronic acids .
  • Base and solvent : K₂CO₃ in toluene at reflux ensures efficient deprotonation and minimizes side reactions .
  • Purification : Gradient column chromatography (EtOAc:hexane, 1:3 to 1:6) resolves regioisomers .
    Low yields (<50%) may indicate incomplete boronic acid activation; pre-stirring with base or microwave-assisted heating can improve efficiency.

How can crystallographic data (e.g., SHELX refinement) enhance structural analysis of sulfonylated purines?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement resolves ambiguities in bond angles and torsional strain. For example:

  • Twinning analysis : SHELXE identifies pseudo-merohedral twinning in sulfonyl-containing crystals .
  • High-resolution data : SHELXL refines anisotropic displacement parameters for methanesulfonyl groups, confirming planar geometry .
    Ensure data-to-parameter ratios >10:1 to avoid overfitting, and validate hydrogen bonding networks using PLATON .

What methodological frameworks support structure-activity relationship (SAR) studies for sulfonylated purines?

Advanced
SAR workflows should integrate:

  • Substituent libraries : Synthesize derivatives with varied sulfonyl substituents (e.g., 4-CF₃, 4-tert-butyl) to probe steric/electronic effects .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities.
  • High-throughput screening : Pair with kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .
    For instance, 9-(4-trifluoromethylphenylsulfonyl) derivatives show enhanced kinase inhibition due to hydrophobic pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.